
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone
説明
3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (also known as BCMF) is a chemical compound that is widely used in scientific research, particularly in studies of biochemical and physiological effects. BCMF is a halogenated furanone, which is a type of organic compound that contains a furan ring with at least one halogen atom attached. Halogenated furanones are commonly used in synthetic organic chemistry due to their unique properties, such as their ability to form reactive intermediates with other compounds. BCMF is a useful compound for researchers due to its ability to undergo various chemical reactions, as well as its low toxicity and relatively low cost.
科学的研究の応用
Synthesis and Derivatives
The compound 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone (BMX-1) is synthesized from a common precursor, highlighting its chemical versatility. This synthesis is part of research exploring brominated analogues of environmental mutagens (Lloveras et al., 2000).
Mutagenicity and Genotoxicity Studies
Extensive studies have been conducted on the mutagenic and genotoxic properties of chlorohydroxyfuranones (CHFs), a group to which this compound belongs. It's shown that various CHFs exhibit genotoxic effects in in vitro assays, contributing to our understanding of environmental mutagens and their potential health impacts (Le Curieux et al., 1999).
Environmental Monitoring and Analysis
Research has also focused on the detection and quantification of BMX-1 and related compounds in chlorinated drinking water. Studies reveal their presence in water and discuss methodologies for their accurate quantification, emphasizing the importance of monitoring these compounds in environmental health (Hemming et al., 1986); (Suzuki & Nakanishi, 1995).
特性
IUPAC Name |
3-[bromo(chloro)methyl]-4-chloro-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2O3/c6-3(8)1-2(7)5(10)11-4(1)9/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOQLLUPRMECKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)C(Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021525 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132059-51-9 | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying brominated analogs of MX like BMX-1?
A: MX is a potent environmental mutagen found in chlorinated drinking water. [, ] Studying brominated analogs like BMX-1 helps researchers understand how halogen substitutions impact the mutagenic activity of these compounds. This knowledge is crucial for assessing potential risks associated with these compounds and developing strategies for mitigating their formation during water treatment processes.
Q2: How does BMX-1 compare to MX and other brominated analogs in terms of mutagenicity?
A: Research using the Ames test with Salmonella typhimurium strains TA98 and TA100 showed that BMX-1, along with its analogs 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-2) and 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3), exhibit significant mutagenic activity. [] BMX-1 displayed a mutagenic potency of 22.05 ± 3.15 revertants/ng in TA100 without metabolic activation, while BMX-2 and BMX-3 showed higher potencies of 28.64 ± 2.65 revertants/ng and 37.29 ± 5.73 revertants/ng, respectively. [] These findings suggest that bromination contributes to the mutagenic potential of these compounds.
Q3: What is the hypothesized mechanism behind the mutagenic activity of BMX-1 and its analogs?
A: While the exact mechanism of action is still under investigation, studies suggest that the mutagenic activity of these halogenated furanones is likely related to their cyclic form. [] Further research is needed to elucidate the specific interactions of these compounds with DNA and the downstream consequences of these interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
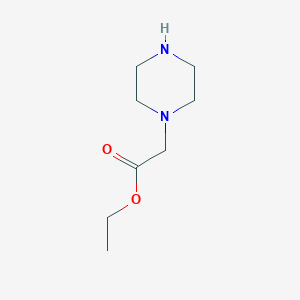
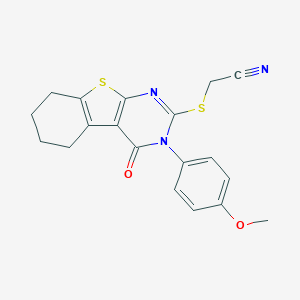
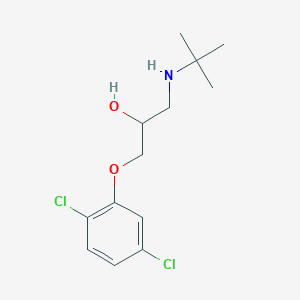
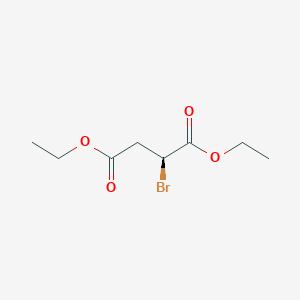
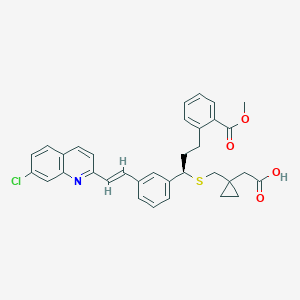


![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
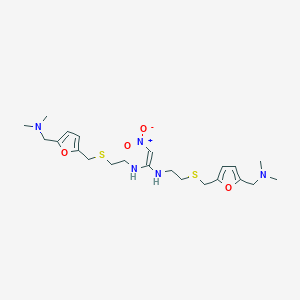
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)

